![molecular formula C22H29N5O4S B4007791 1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)
1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, where specific groups are introduced to a piperazine backbone. For example, the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, a compound with structural similarities, is achieved by reacting 1-benzhydryl-piperazine with methyl sulfonyl chloride. This process is characterized by specific crystallization patterns and molecular geometries that are crucial for the compound's eventual properties and applications (Naveen et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography. This method provides insights into the crystal class, space group, and cell parameters, revealing the compound's geometric conformation. For instance, certain compounds crystallize in the monoclinic crystal class and exhibit a chair conformation for the piperazine ring, which affects their chemical reactivity and interactions (Naveen et al., 2007).
Scientific Research Applications
Metabolism Studies : Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant in late-stage clinical development for major depressive disorder. This study provides insights into the oxidative metabolism pathways of similar compounds, potentially aiding in the development of related therapeutic agents (Hvenegaard et al., 2012).
Drug Analysis Methods : W. Kline et al. (1999) developed a sensitive and selective method for determining 1-(((7,7-dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl) butyramido)-bicyclo[2.2.1]-heptan-1(S)-yl) methyl) sulfonyl) - 4 - (2 - methyl-phenyl)-piperazine (L-368,899) in human plasma. This research contributes to analytical chemistry, particularly in drug monitoring and pharmacokinetics (Kline et al., 1999).
Crystal Structures and Anti-Malarial Activity : W. Cunico et al. (2009) reported the crystal structures of certain piperazine derivatives with anti-malarial activity. This study is significant for understanding the structural requirements for anti-malarial activity in similar compounds (Cunico et al., 2009).
Synthesis and Crystal Structure Analysis : S. Naveen et al. (2007) described the synthesis and crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine. The findings contribute to the field of synthetic chemistry and material science, particularly in understanding molecular conformations and interactions (Naveen et al., 2007).
Synthesis of N-Heterocycles : Johnathan V. Matlock et al. (2015) reported the synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines using α-phenylvinylsulfonium salts. This research contributes to the development of new methods for synthesizing N-heterocycles, which are important in medicinal chemistry (Matlock et al., 2015).
Anti-HIV Activity of Piperazine Derivatives : N. Al-Masoudi et al. (2007) synthesized new 5-substituted Piperazinyl-4-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity. This research is significant in the search for new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
properties
IUPAC Name |
1-[5-(4-benzylsulfonylpiperazin-1-yl)-2-nitrophenyl]-4-methylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-23-9-11-25(12-10-23)22-17-20(7-8-21(22)27(28)29)24-13-15-26(16-14-24)32(30,31)18-19-5-3-2-4-6-19/h2-8,17H,9-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBKUYZVKWEPHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.